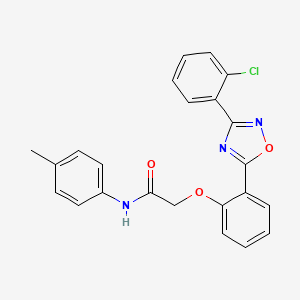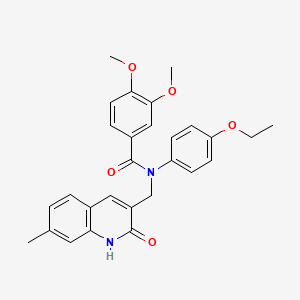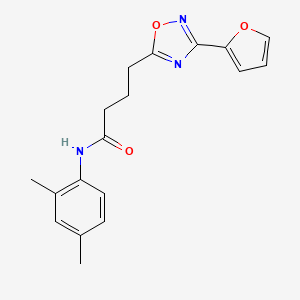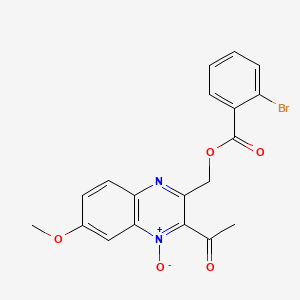
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, commonly known as BBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBQ belongs to the quinoxaline family and has been extensively studied for its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
BBQ exerts its anticancer activity by inducing apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In neurodegenerative diseases, BBQ has been shown to protect neurons against oxidative stress and inflammation, which are key factors in the development of these diseases.
Biochemical and Physiological Effects:
BBQ has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. BBQ also exhibits antioxidant activity and can scavenge free radicals, which are harmful molecules that can damage cells and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BBQ is its potent anticancer activity against various cancer cell lines. It also exhibits neuroprotective effects and has potential applications in treating neurodegenerative diseases. However, one of the limitations of BBQ is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on BBQ. One area of interest is the development of more efficient synthesis methods that can yield higher yields of BBQ. Another area of interest is the investigation of the potential applications of BBQ in other fields such as drug delivery and material science. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and neuroprotective effects of BBQ, which could lead to the development of more effective therapeutic strategies.
Synthesemethoden
BBQ can be synthesized through a multistep process that involves the reaction of 2-bromobenzoyl chloride with 2-methoxyaniline, followed by the reaction of the resulting product with acetic anhydride and quinoxaline-2,3-dione. The final step involves the oxidation of the resulting compound with hydrogen peroxide to yield BBQ.
Wissenschaftliche Forschungsanwendungen
BBQ has been studied extensively for its potential applications in various fields such as cancer research, neurology, and pharmacology. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BBQ has also been shown to have neuroprotective effects and has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-11(23)18-16(10-27-19(24)13-5-3-4-6-14(13)20)21-15-8-7-12(26-2)9-17(15)22(18)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFHGVXXJVMSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=CC=C3Br)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

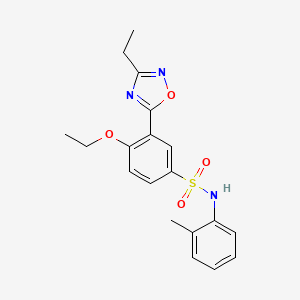

![(E)-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718792.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718807.png)

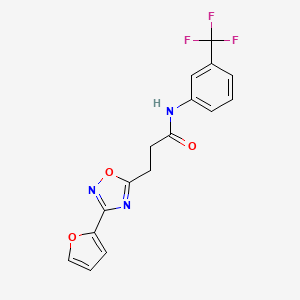

![5-(N-ethyl-4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7718829.png)

